4-(2,6-difluorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic compound that belongs to the class of triazole derivatives. Its molecular formula is with a molecular weight of approximately 355.394 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly as an antifungal and antibacterial agent.
This compound is classified under the category of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are significant in pharmaceutical chemistry due to their diverse biological activities.
The synthesis of 4-(2,6-difluorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multi-step reactions that may include:
Technical details regarding specific reaction conditions (such as temperature, solvents, and reaction times) are crucial for optimizing yield and purity but are often proprietary or not fully disclosed in literature.
The molecular structure of 4-(2,6-difluorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can be represented as follows:
InChI=1S/C19H21N3O4/c1-14-20-21(11-12-26-15-7-5-4-6-8-15)19(23)22(14)17-10-9-16(24-2)13-18(17)25-3/h4-10,13H,11-12H2,1-3H3
This structure indicates the presence of two aromatic rings and a triazole moiety, contributing to its biological activity.
The structural data includes:
The compound's reactivity can be characterized by its ability to undergo various chemical transformations:
These reactions are critical for modifying the compound to enhance its pharmacological properties.
While specific mechanisms may vary depending on application, triazole compounds generally exhibit their biological effects through:
Data on the precise mechanism for this specific compound is limited but aligns with known actions of similar triazole derivatives.
Physical and chemical properties can significantly impact the compound's behavior in biological systems and its suitability for various applications.
4-(2,6-difluorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has potential applications in:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: